molecular formula C6H11N3 B192778 1-Methylhistamine CAS No. 501-75-7

1-Methylhistamine

Cat. No.: B192778
CAS No.: 501-75-7
M. Wt: 125.17 g/mol
InChI Key: FHQDWPCFSJMNCT-UHFFFAOYSA-N
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Description

1-Methylhistamine, also known as Nτ-methylhistamine, is a metabolite of histamine. It is formed by the Nτ-methylation of histamine, catalyzed by the enzyme histamine N-methyltransferase. This compound is excreted in the urine and can be measured as a biomarker of histamine activity . While this compound has some biological activity on its own, it is much weaker than histamine. It can bind to histamine receptors but with lower affinity and efficacy compared to histamine .

Mechanism of Action

Target of Action

1-Methylhistamine (also known as Nτ-methylhistamine or NMH) is a metabolite of histamine . It can bind to histamine receptors, but it has a lower affinity and efficacy than histamine for these receptors . Depending on the receptor subtype and the tissue context, NMH may act as a partial agonist or an antagonist for some histamine receptors .

Mode of Action

NMH interacts with its targets (histamine receptors) in a way that it binds less strongly and activates them less effectively compared to histamine . This means that NMH may have some modulatory effects on histamine signaling . It is unlikely to cause significant allergic or inflammatory reactions by itself .

Biochemical Pathways

NMH is formed by Nτ-methylation of histamine, a process catalyzed by the enzyme Histamine N-methyltransferase . This process is a part of the histamine metabolism pathway. NMH may also serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release .

Pharmacokinetics

The pharmacokinetics of NMH involve its formation through the methylation of histamine and its excretion in the urine . NMH can be measured as a biomarker of histamine activity . .

Result of Action

The action of NMH results in modulated histamine signaling . While it has some biological activity on its own, NMH is much weaker than histamine . It is unlikely to cause significant allergic or inflammatory reactions by itself . In clinical settings, urinary NMH can be measured when systemic mastocytosis is suspected .

Action Environment

The action of NMH can be influenced by various factors. For instance, systemic mastocytosis and anaphylaxis are typically associated with at least a two-fold increase in urinary NMH levels . Additionally, NMH levels are also increased in patients taking monoamine oxidase inhibitors and in patients on histamine-rich diets . These factors can influence the action, efficacy, and stability of NMH.

Biochemical Analysis

Biochemical Properties

1-Methylhistamine interacts with histamine receptors, but it has a lower affinity and efficacy than histamine for these receptors, meaning that it binds less strongly and activates them less effectively . Depending on the receptor subtype and the tissue context, this compound may act as a partial agonist or an antagonist for some histamine receptors .

Cellular Effects

This compound may have some modulatory effects on histamine signaling, but it is unlikely to cause significant allergic or inflammatory reactions by itself . It may also serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release .

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the Nτ -methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase . It can bind to histamine receptors, but with less affinity and efficacy than histamine .

Temporal Effects in Laboratory Settings

In clinical settings, urinary this compound can be measured when systemic mastocytosis is suspected . Systemic mastocytosis and anaphylaxis are typically associated with at least a two-fold increase in urinary this compound levels, which are also increased in patients taking monoamine oxidase inhibitors and in patients on histamine-rich diets .

Dosage Effects in Animal Models

It is known that histamine, from which this compound is derived, plays a role in several physiological processes commonly studied in mouse models .

Metabolic Pathways

This compound is involved in the metabolic pathway of histamine. It is formed by Nτ -methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase .

Transport and Distribution

It is known that it is excreted in the urine and can be measured as a biomarker of histamine activity .

Preparation Methods

1-Methylhistamine can be synthesized through the methylation of histamine. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Methylhistamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding imidazole derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can yield reduced imidazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: this compound can undergo substitution reactions where the methyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-acetic acid derivatives, while substitution reactions can produce various alkylated imidazole compounds.

Comparison with Similar Compounds

1-Methylhistamine is similar to other histamine metabolites such as:

    Nα-Methylhistamine: Another methylated derivative of histamine, but with the methyl group attached to the alpha position.

    3-Methylhistamine: A methylated histamine derivative with the methyl group attached to the third position of the imidazole ring.

    Histamine: The parent compound from which this compound is derived.

Compared to these compounds, this compound is unique in its specific methylation pattern and its role as a biomarker for histamine activity. Its lower affinity and efficacy for histamine receptors also distinguish it from histamine, making it less likely to cause significant allergic or inflammatory reactions .

Properties

IUPAC Name

2-(1-methylimidazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQDWPCFSJMNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198207
Record name Tele-methylhistamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Methylhistamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

501-75-7
Record name 1-Methylhistamine
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Record name Tele-methylhistamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylhistamine
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Record name Tele-methylhistamine
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Record name 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine
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Record name 1-METHYLHISTAMINE
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Record name 1-Methylhistamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

[2-(1-methyl-1H-imidazol-4-yl)ethyl]amine bis(4-methylbenzenesulfonate) (50 g) was dissolved in IMS (200 ml)/water (200 ml). This was passed through a DOWEX550A column (600 g), eluting with IMS (ca. 4 litres). Appropriate fractions were combined and concentrated in vacuo to yield the title compound, 13.4 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-methylhistamine differ from histamine in terms of its biological activity?

A1: While both histamine and this compound are agonists at histamine receptors, their potencies differ. Histamine is a more potent agonist at all histamine receptor subtypes (H1, H2, H3) compared to this compound []. Furthermore, this compound exhibits a preference for the H3 receptor subtype [].

Q2: Can this compound modulate the activity of N-methyl-D-aspartate (NMDA) receptors?

A2: Yes, research suggests that this compound can mimic the effects of histamine at certain NMDA receptor subtypes, specifically those containing the NR1A or NR1E subunit (lacking the amino-terminal insert) along with the NR2B subunit []. It potentiates NMDA-induced currents, but this effect is followed by slow desensitization.

Q3: Does this compound play a role in antinociception?

A3: Studies have shown that while histamine exhibits both antinociceptive and hyperalgesic effects depending on the dose and route of administration, this compound, when administered intracerebroventricularly (i.c.v.), did not significantly alter the nociceptive threshold in rat paw pressure or mouse abdominal constriction tests []. This suggests a limited role of this compound in pain modulation compared to histamine.

Q4: Is there evidence to suggest that astrocytes play a role in histamine inactivation in the brain?

A4: Yes, research using astrocyte-specific Hnmt knockout mice (cKO) demonstrates that while astrocytes may not be the primary site of histamine metabolism, they contribute to maintaining normal locomotor activity []. The deletion of histamine N-methyltransferase (HNMT), the enzyme that converts histamine to this compound, specifically in astrocytes resulted in lower locomotor activity in these mice compared to wild-type mice. This suggests a role for astrocytic HNMT in regulating histamine levels, and consequently, this compound levels, impacting locomotor behavior.

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